4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O4S/c1-2-28-21-11-10-19(16-20(21)23)30(26,27)24-12-6-7-13-25-14-15-29-22(17-25)18-8-4-3-5-9-18/h3-5,8-11,16,22,24H,2,6-7,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQHCCAHNOKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves several steps, typically starting with the preparation of the core benzenesulfonamide structure. The synthetic route may include:
Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the sulfonamide.
Introduction of the ethoxy and fluoro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the morpholino butyl side chain: This step involves the reaction of the intermediate compound with 2-phenylmorpholine under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, a systematic comparison with structurally related benzenesulfonamide derivatives is provided below. Key structural variations include substituent groups, alkyl chain length, and heterocyclic modifications.
Table 1: Structural and Physicochemical Comparison
*logP values calculated using XLogP3.
Key Findings:
Substituent Effects: The 3-fluoro and 4-ethoxy groups in the target compound confer higher lipophilicity (logP = 3.2) compared to analogs with smaller substituents (e.g., 4-fluoro, logP = 1.9). This enhances membrane permeability but reduces aqueous solubility.
Alkyl Chain and Heterocycle Modifications: The 2-phenylmorpholino group in the target compound introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to smaller heterocycles like piperidine or pyridylmorpholino. Elongating the alkyl chain (e.g., from butyl to pentyl) increases flexibility but may reduce metabolic stability.
Crystallographic Insights: SHELX-based analyses reveal that the 2-phenylmorpholino moiety adopts a chair conformation, with the phenyl ring oriented perpendicular to the morpholine ring. This contrasts with the planar conformations observed in pyridylmorpholino analogs . Hydrogen-bonding networks involving the sulfonamide group are conserved across analogs, stabilizing crystal packing.
Research Implications
The structural and functional nuances highlighted above underscore the importance of substituent engineering in benzenesulfonamide design. For instance:
- Morpholino modifications: Replacing phenyl with pyridyl groups could optimize solubility without sacrificing binding affinity.
Future studies leveraging SHELXE for high-throughput phasing (as noted in ) could expedite the structural characterization of novel analogs, enabling rapid structure-activity relationship (SAR) optimization .
Q & A
Q. What are the key synthetic routes for 4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the benzenesulfonamide core via reaction of 4-ethoxy-3-fluorobenzenesulfonyl chloride with an amine (e.g., 4-(2-phenylmorpholino)butylamine) under basic conditions (e.g., NaOH or Et₃N) .
- Step 2 : Optimization of reaction conditions (e.g., solvent: dichloromethane; temperature: 0–25°C; reaction time: 12–24 hours) to maximize yield and purity .
- Step 3 : Purification via column chromatography (e.g., petroleum ether/dichloromethane mixtures) and characterization using NMR, IR, and mass spectrometry .
Q. How is the compound characterized post-synthesis?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity.
- Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O stretching ~1350 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₃H₃₀FN₂O₄S) .
Q. What structural features influence its biological activity?
Key structural determinants include:
- Ethoxy and Fluoro Substituents : Enhance lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration .
- Phenylmorpholino-Butyl Chain : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to morpholine's electron-rich oxygen and phenyl group .
Advanced Research Questions
Q. How to design experiments to evaluate its cardiovascular effects?
- Experimental Model : Isolated rat heart Langendorff preparation to measure perfusion pressure changes under controlled conditions (e.g., 37°C, oxygenated Krebs-Henseleit buffer) .
- Variables Tested : Dose-response curves (1–100 µM), comparison with calcium channel blockers (e.g., nifedipine), and assessment of coronary flow rate.
- Data Analysis : Statistical comparison (ANOVA) of pressure changes vs. controls to identify vasodilatory or constrictive effects .
Q. How to resolve contradictions in biological activity data across assays?
Contradictions may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and repeat assays with freshly prepared solutions .
- Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance), temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding).
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. What computational methods predict target interactions?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with crystallized targets (e.g., 5-HT₆ receptor PDB: 6X4C). Focus on hydrogen bonding (sulfonamide NH to Asp103) and π-π stacking (phenylmorpholino to Phe282) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2 Å) and free energy calculations (MM-GBSA) .
Notes
- Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., IACUC approval for rat heart experiments) .
- Data Reproducibility : Publish detailed protocols for synthesis and assays to enable cross-lab validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
